1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol
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Overview
Description
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
In general, the synthesis of benzimidazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde in a suitable solvent to get the desired product .Molecular Structure Analysis
The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives typically involve nucleophilic aromatic substitution .Scientific Research Applications
Antimicrobial and Antioxidant Properties Compounds derived from 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol have been explored for their potential biological applications. Notably, some derivatives have displayed significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus fumigatus and Candida albicans. These compounds also showed promising antioxidant properties, indicating their potential as therapeutic agents in oxidative stress-related conditions (Devi, Shahnaz, & Prasad, 2022).
DNA Binding and Cleavage Studies The binding affinity of benzimidazole derivatives to DNA has been studied extensively. Certain compounds have demonstrated the ability to effectively bind to DNA through intercalative modes. These interactions are crucial for the compounds' potential therapeutic applications, such as in cancer treatment where DNA interaction is a key mechanism (Paul et al., 2015).
Catalytic Behavior in Ethylene Oligomerization Research has also delved into the catalytic capabilities of benzimidazole derivatives. For instance, certain iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have shown high activity in ethylene oligomerization, presenting potential industrial applications in the production of polymeric materials (Haghverdi et al., 2018).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazole derivatives display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-14-9-10-5-1-2-6-11(10)15(14)20-16-17-12-7-3-4-8-13(12)18-16/h1-8,14-15,19H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVATGWKVRMSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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